![molecular formula C24H20N2O4 B11016537 N-[(9-oxoacridin-10(9H)-yl)acetyl]-L-phenylalanine](/img/structure/B11016537.png)

N-[(9-oxoacridin-10(9H)-yl)acetyl]-L-phenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

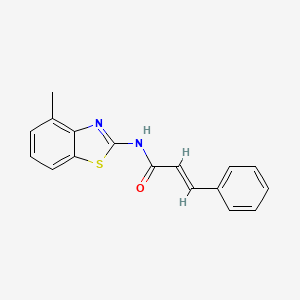

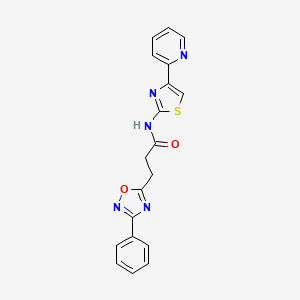

N-[(9-oxoacridin-10(9H)-yl)acétyl]-L-phénylalanine est un composé organique complexe connu pour sa structure unique et ses applications potentielles dans divers domaines scientifiques. Ce composé présente une partie acridine liée à un résidu de phénylalanine par un groupe acétyle, ce qui en fait un sujet d'intérêt en chimie médicinale et en recherche biochimique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la N-[(9-oxoacridin-10(9H)-yl)acétyl]-L-phénylalanine implique généralement plusieurs étapes :

Formation de l'acide 9-oxoacridine-10(9H)-ylacétique : Cet intermédiaire peut être synthétisé en faisant réagir l'acridone avec l'acide bromoacétique en conditions basiques.

Couplage avec la L-phénylalanine : L'intermédiaire est ensuite couplé avec la L-phénylalanine à l'aide d'un réactif de couplage tel que la N,N'-dicyclohexylcarbodiimide (DCC) en présence d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP).

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer :

Synthèse à grande échelle des intermédiaires : Utilisation de conditions réactionnelles optimisées pour maximiser le rendement et la pureté.

Synthèse automatisée : Utilisation de synthétiseurs peptidiques automatisés pour l'étape de couplage afin de garantir la cohérence et l'efficacité.

Analyse Des Réactions Chimiques

Types de réactions

La N-[(9-oxoacridin-10(9H)-yl)acétyl]-L-phénylalanine peut subir diverses réactions chimiques, notamment :

Oxydation : La partie acridine peut être oxydée à l'aide de réactifs tels que le permanganate de potassium.

Réduction : Le groupe carbonyle du cycle acridine peut être réduit à l'aide d'agents tels que le borohydrure de sodium.

Substitution : Le résidu de phénylalanine peut subir des réactions de substitution aromatique électrophile.

Réactifs et conditions courantes

Oxydation : Permanganate de potassium en conditions acides ou neutres.

Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.

Substitution : Électrophiles tels que le brome ou les ions nitronium en présence d'un catalyseur acide de Lewis.

Principaux produits

Oxydation : Formation de dérivés d'acridine avec des fonctionnalités oxygénées supplémentaires.

Réduction : Conversion en dérivés hydroxy ou alcoxy.

Substitution : Introduction de substituants sur le cycle aromatique de la phénylalanine.

Applications de recherche scientifique

La N-[(9-oxoacridin-10(9H)-yl)acétyl]-L-phénylalanine a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.

Biologie : Étudié pour ses interactions potentielles avec l'ADN et les protéines, ce qui en fait un candidat pour les essais biochimiques.

Médecine : Investigué pour son potentiel en tant qu'agent thérapeutique en raison de sa similitude structurelle avec des composés bioactifs connus.

Industrie : Utilisé dans le développement de colorants fluorescents et de sondes pour les techniques analytiques.

Mécanisme d'action

Le mécanisme par lequel la N-[(9-oxoacridin-10(9H)-yl)acétyl]-L-phénylalanine exerce ses effets implique :

Cibles moléculaires : Elle peut interagir avec les acides nucléiques et les protéines, inhibant ou modifiant potentiellement leurs fonctions.

Voies impliquées : Le composé peut interférer avec les voies de signalisation cellulaire, en particulier celles impliquant la réplication et la réparation de l'ADN.

Applications De Recherche Scientifique

N-[(9-oxoacridin-10(9H)-yl)acetyl]-L-phenylalanine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with DNA and proteins, making it a candidate for biochemical assays.

Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: Utilized in the development of fluorescent dyes and probes for analytical techniques.

Mécanisme D'action

The mechanism by which N-[(9-oxoacridin-10(9H)-yl)acetyl]-L-phenylalanine exerts its effects involves:

Molecular Targets: It can interact with nucleic acids and proteins, potentially inhibiting or modifying their functions.

Pathways Involved: The compound may interfere with cellular signaling pathways, particularly those involving DNA replication and repair.

Comparaison Avec Des Composés Similaires

Composés similaires

Acide 9-oxo-10(9H)-acridinyl-acétique : Partage la partie acridine mais n'a pas le résidu de phénylalanine.

N-(9-acridinyl)glycine : Structure similaire mais avec la glycine au lieu de la phénylalanine.

Orange d'acridine : Un dérivé d'acridine bien connu utilisé comme colorant fluorescent.

Unicité

La N-[(9-oxoacridin-10(9H)-yl)acétyl]-L-phénylalanine est unique en raison de sa combinaison d'une partie acridine avec un acide aminé, offrant un ensemble distinct de propriétés chimiques et biologiques. Cette double fonctionnalité en fait un composé polyvalent pour diverses applications, le distinguant des dérivés d'acridine plus simples.

Propriétés

Formule moléculaire |

C24H20N2O4 |

|---|---|

Poids moléculaire |

400.4 g/mol |

Nom IUPAC |

(2S)-2-[[2-(9-oxoacridin-10-yl)acetyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C24H20N2O4/c27-22(25-19(24(29)30)14-16-8-2-1-3-9-16)15-26-20-12-6-4-10-17(20)23(28)18-11-5-7-13-21(18)26/h1-13,19H,14-15H2,(H,25,27)(H,29,30)/t19-/m0/s1 |

Clé InChI |

PZZULHSTTMZVJE-IBGZPJMESA-N |

SMILES isomérique |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |

SMILES canonique |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-(4-hydroxyphenyl){[(naphthalen-2-yloxy)acetyl]amino}ethanoic acid](/img/structure/B11016466.png)

![(2-methyl-4-phenyl-1,3-thiazol-5-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B11016467.png)

![4-[(4-Methoxybenzyl)carbamoyl]phenyl acetate](/img/structure/B11016479.png)

![1-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B11016489.png)

![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide](/img/structure/B11016491.png)

![methyl 5-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11016492.png)

![4-[(2-Methoxy-5-nitrophenyl)carbamoyl]phenyl acetate](/img/structure/B11016493.png)

![5-chloro-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B11016497.png)

![3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11016503.png)